1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

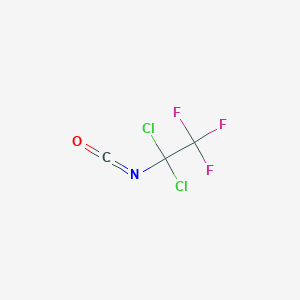

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane is a chemical compound with the molecular formula C₃Cl₂F₃NO and a molecular weight of 193.94 g/mol . It is used primarily for research purposes and has various applications in scientific studies.

準備方法

The synthesis of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane involves specific reaction conditions and routes. One common method includes the reaction of 1,1-dichloro-2,2,2-trifluoroethane with phosgene under controlled conditions . Industrial production methods may vary, but they generally involve similar chemical reactions with stringent control over temperature and pressure to ensure the purity and yield of the compound.

化学反応の分析

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Decomposition: On heating, it decomposes to produce toxic fumes such as carbon dioxide, hydrogen chloride, and phosgene.

Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis

Intermediates in Organic Chemistry

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in nucleophilic addition reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and biological activity of the resultant compounds.

Polymer Production

This compound is utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers find applications in coatings, sealants, and adhesives that require durability under extreme conditions.

Refrigerants

Alternative to CFCs

Due to its low ozone depletion potential (ODP), this compound is being investigated as an alternative refrigerant to chlorofluorocarbons (CFCs). Its properties align with the requirements set forth by international agreements aimed at phasing out ozone-depleting substances. The compound's thermal efficiency and lower environmental impact make it a suitable candidate for refrigeration systems.

Agricultural Applications

Pesticide Formulation

The compound is explored for use in formulating pesticides and herbicides. Its ability to enhance the efficacy of active ingredients while reducing volatility makes it attractive for agricultural applications. The fluorinated structure contributes to improved stability and effectiveness against pests.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Synthesis of Fluorinated Agrochemicals | Chemical Synthesis | Demonstrated improved efficacy of fluorinated derivatives using this compound as an intermediate. |

| Evaluation as a Refrigerant | Refrigeration | Showed comparable thermal performance to traditional CFCs with significantly lower ODP. |

| Development of Fluorinated Polymers | Material Science | Produced polymers with enhanced thermal stability and chemical resistance suitable for harsh environments. |

Safety and Environmental Considerations

While the applications of this compound are promising, considerations regarding its safety and environmental impact are paramount. The compound exhibits toxicity upon inhalation and requires appropriate handling measures to mitigate risks during synthesis and application.

作用機序

The mechanism of action of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane involves its interaction with biological molecules. In metabolic studies, it has been shown to produce trifluoroacetic acid as a major metabolite, with minor metabolites including N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine . These metabolites indicate that the compound undergoes biotransformation in the liver, kidney, and lung.

類似化合物との比較

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane can be compared with other similar compounds such as:

1,1-Dichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.

1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane: Contains a difluoromethoxy group instead of an isocyanate group.

1,1,2,2-Tetrafluoro-1,2-dichloroethane: Another fluorinated compound with different chlorine and fluorine substitution patterns.

The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and applications compared to its analogs.

生物活性

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane (CAS Number: 116942-59-7) is a chemical compound with the molecular formula C₃Cl₂F₃NO. It is characterized by its unique isocyanate functional group, which imparts distinct reactivity and potential applications in various scientific fields. This article focuses on the biological activity of this compound, including its mechanisms of action, metabolic pathways, and relevant case studies.

The compound is a colorless gas under standard conditions and exhibits moderate stability. Its biological activity primarily stems from its ability to interact with nucleophiles due to the presence of the isocyanate group. This interaction leads to the formation of ureas and carbamates when reacting with amines and alcohols, respectively.

The mechanism of action involves several pathways:

- Metabolism : In metabolic studies, this compound has been shown to produce trifluoroacetic acid as a major metabolite. Minor metabolites include N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine.

- Interaction with Biological Molecules : The compound's reactivity allows it to interact with various biological macromolecules, potentially affecting cellular processes and signaling pathways.

Toxicological Studies

Research indicates that exposure to this compound can lead to toxic effects in biological systems. The following table summarizes key findings from toxicological studies:

Case Studies

Case Study 1: In Vitro Cytotoxicity

In a controlled laboratory setting, human cancer cell lines were exposed to varying concentrations of this compound. Results demonstrated significant cytotoxic effects at concentrations above 50 µM, indicating potential applications in cancer therapy through targeted cytotoxicity .

Case Study 2: Environmental Impact

An environmental assessment highlighted the compound's persistence in aquatic ecosystems. Fish exposed to sub-lethal concentrations exhibited behavioral changes and impaired reproductive functions over time. These findings underscore the need for careful management when utilizing this compound in industrial applications.

Scientific Research Applications

The compound is utilized in various research domains:

- Organic Synthesis : As a reagent in synthesizing fluorinated compounds.

- Material Science : Studied for its thermophysical properties which aid in developing new materials.

- Biological Studies : Investigated for its effects on biological systems and potential therapeutic applications .

Comparison with Similar Compounds

To understand its unique properties better, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,1-Dichloro-2,2,2-trifluoroethane | CCl₂F₃ | Lacks isocyanate group |

| Trifluoromethyl Isocyanate | CF₃NCO | Similar reactivity without chlorines |

| Dichlorodifluoromethane | CCl₂F₂ | Lacks isocyanate functional group |

The presence of the isocyanate group in this compound enhances its reactivity compared to these analogs.

特性

IUPAC Name |

1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F3NO/c4-2(5,9-1-10)3(6,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWNLYRUPNZVJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(C(F)(F)F)(Cl)Cl)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116942-59-7 |

Source

|

| Record name | 1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。